molecular formula C21H19N3O3S B2437515 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034492-21-0

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2437515
CAS No.: 2034492-21-0
M. Wt: 393.46
InChI Key: BCWXXTJLAQGBDI-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H19N3O3S and its molecular weight is 393.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-9-14(2)24(23-13)18(16-7-8-28-12-16)11-22-20(25)17-10-15-5-3-4-6-19(15)27-21(17)26/h3-10,12,18H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWXXTJLAQGBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a pyrazole ring, a thiophene ring, and a chromene moiety, which collectively contribute to its biological activity. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups that enhance its reactivity and biological properties. The synthesis typically involves multi-step organic reactions:

  • Synthesis of Pyrazole Ring : Often initiated by the reaction of acetylacetone with hydrazine under acidic conditions.
  • Formation of Thiophene Ring : Achieved through reactions involving thiophene derivatives.
  • Carboxamide Formation : Final steps involve the introduction of the carboxamide group, completing the structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity . For instance, related pyrazole-based compounds have shown minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .

Antioxidant Properties

The compound has demonstrated significant antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%, suggesting its potential in combating oxidative stress .

Anti-inflammatory Effects

Studies have reported substantial anti-inflammatory effects, with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25%. This indicates its potential utility in inflammatory conditions .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The presence of the pyrazole and thiophene rings facilitates π-π interactions and hydrogen bonding with biological macromolecules, leading to modulation of their activity .

Study on DNA Gyrase Inhibition

A notable study focused on the inhibition of DNA gyrase B by benzofuran-pyrazole derivatives, including related compounds to the target molecule. Compound 9 exhibited an IC50 value of 9.80 µM, comparable to standard antibiotics like ciprofloxacin . This suggests that similar derivatives could serve as novel antimicrobial agents.

In Vitro Antitubercular Activity

In another investigation, pyrazolo[3,4-b]pyridine derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. The results indicated promising activity, supporting further research into similar compounds for tuberculosis treatment .

Data Summary

Biological Activity Effect Measurement
AntimicrobialBroad-spectrum activityMIC values: 2.50 - 20 µg/mL
AntioxidantHigh scavenging activityDPPH %: 84.16% - 90.52%
Anti-inflammatoryMembrane stabilizationHRBC %: 86.70% - 99.25%
DNA Gyrase InhibitionSignificant inhibitionIC50: 9.80 µM

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Case Study 1 : A related compound demonstrated an IC₅₀ value of 5.13 µM against the C6 glioma cell line, outperforming standard chemotherapeutic agents such as 5-fluorouracil (IC₅₀ = 8.34 µM) .

Table 2: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound A5.13 µMInduces apoptosis
5-Fluorouracil8.34 µMInhibits RNA synthesis

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Pyrazolone derivatives have been recognized for their broad-spectrum activity against both bacterial and fungal strains.

Antibacterial Activity : Studies have reported effectiveness against common pathogens, including Staphylococcus aureus and Escherichia coli. The introduction of specific substituents enhances these effects, making it a candidate for further development .

Anti-inflammatory Effects

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for this compound, and how are key intermediates characterized?

The synthesis typically involves three stages:

  • Step 1 : Preparation of the pyrazole-thiophene ethylamine intermediate. For example, 3,5-dimethylpyrazole is synthesized via condensation of acetylacetone with hydrazine hydrate under acidic conditions, while thiophene-3-carboxaldehyde is reacted with ethylamine to form the thiophene-ethylamine derivative .
  • Step 2 : Coupling of intermediates. The pyrazole and thiophene-ethylamine are coupled using reagents like acryloyl chloride under basic conditions .
  • Step 3 : Attachment of the coumarin carboxamide. The 2-oxo-2H-chromene-3-carbonyl group is introduced via amidation, often using DMF as a solvent and K₂CO₃ as a base .

Q. Characterization Methods :

  • NMR Spectroscopy : Key signals include:
    • Pyrazole protons: δ 2.2–2.5 ppm (CH₃ groups) and δ 6.1–6.3 ppm (pyrazole C-H) .
    • Thiophene protons: δ 7.1–7.4 ppm (aromatic protons) .
    • Coumarin carbonyl: δ 160–165 ppm in ¹³C NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight .

Q. Which spectroscopic techniques are most effective for confirming the structure, and what key spectral signatures are expected?

  • ¹H and ¹³C NMR :
    • Pyrazole CH₃ groups: δ 2.2–2.5 ppm (¹H); δ 20–25 ppm (¹³C).
    • Thiophene C-S-C ring: δ 125–135 ppm (¹³C) .
    • Coumarin C=O: δ 160–165 ppm (¹³C) .
  • IR Spectroscopy :
    • Amide C=O stretch: 1650–1680 cm⁻¹.
    • Coumarin lactone C=O: 1720–1750 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error confirms the molecular formula .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency between pyrazole and thiophene moieties?

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reactivity .
  • Catalysis : Employ coupling agents like EDCI/HOBt to reduce side reactions .
  • Reaction Monitoring : Track progress via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (retention time ~8–10 min with C18 columns) .
  • Yield Improvement : Optimize stoichiometry (1:1.2 ratio of pyrazole to thiophene-ethylamine) and reflux conditions (70–80°C for 12–24 hours) .

Q. What strategies resolve contradictions in biological activity data for similar pyrazole-thiophene hybrids?

  • Dose-Response Studies : Establish EC₅₀ values across multiple assays (e.g., antimicrobial, anticancer) to identify potency thresholds .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro vs. in vivo results .
  • Structural Analog Comparison : Compare activity trends with analogs lacking the coumarin group to isolate the moiety’s contribution .

Q. How do computational approaches predict molecular interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Key interactions include hydrogen bonds between the coumarin carbonyl and Arg120 .
  • MD Simulations : Assess binding stability over 100 ns trajectories; root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., thiophene sulfur) with activity to guide synthetic prioritization .

Q. How does the 2-oxo-2H-chromene moiety influence physicochemical properties compared to analogs?

  • Solubility : The coumarin group increases hydrophilicity (logP reduced by ~0.5 compared to non-coumarin analogs) .
  • Reactivity : The lactone ring undergoes nucleophilic attack at the carbonyl, enabling prodrug strategies (e.g., ester hydrolysis in vivo) .
  • UV-Vis Absorption : Strong absorbance at λmax 320–340 nm (ε >10,000 M⁻¹cm⁻¹) facilitates photochemical studies .

Q. What crystallographic challenges arise in structural determination, and how are they addressed?

  • Crystal Growth : Slow evaporation from DMF/ethanol mixtures yields diffraction-quality crystals .
  • Data Collection : Use synchrotron radiation for small crystals (<0.1 mm). SHELXL refines structures with R-factor <0.05 .
  • Disorder Handling : Apply restraints to thiophene and pyrazole rings to resolve thermal motion artifacts .

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